Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl-
CAS No.: 109876-83-7
Cat. No.: VC16062982
Molecular Formula: C25H18N2O2
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
![Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- - 109876-83-7](/images/structure/VC16062982.png)
Specification
CAS No. | 109876-83-7 |
---|---|
Molecular Formula | C25H18N2O2 |
Molecular Weight | 378.4 g/mol |
IUPAC Name | 7-(4-methoxyphenyl)-2,5-diphenyl-[1,3]oxazolo[5,4-b]pyridine |
Standard InChI | InChI=1S/C25H18N2O2/c1-28-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)26-25-23(21)27-24(29-25)19-10-6-3-7-11-19/h2-16H,1H3 |
Standard InChI Key | FPLWYYDFXFNGHK-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC3=C2N=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural and Electronic Characteristics
Core Architecture and Substitution Patterns
The oxazolo[5,4-b]pyridine scaffold consists of a fused oxazole (five-membered ring with one oxygen and one nitrogen atom) and pyridine (six-membered aromatic ring with one nitrogen atom) system . In 7-(4-methoxyphenyl)-2,5-diphenyloxazolo[5,4-b]pyridine, the pyridine moiety is substituted at the 7-position with a 4-methoxyphenyl group, while the 2- and 5-positions are occupied by phenyl rings. This substitution pattern introduces steric bulk and electronic heterogeneity, influencing the molecule’s reactivity and intermolecular interactions.
The 4-methoxyphenyl group at C-7 donates electron density via its para-methoxy substituent, enhancing the electron-rich character of the pyridine ring. In contrast, the phenyl groups at C-2 and C-5 contribute to π-stacking interactions and steric hindrance, which may affect binding affinities in biological systems or charge transport in materials applications . Computational studies of analogous oxazolopyridines suggest that such substitutions redshift absorption spectra and alter frontier molecular orbital distributions, potentially tailoring the compound for optoelectronic uses .
Synthetic Methodologies
Palladium-Catalyzed C–H Bond Functionalization
A cornerstone of modern heterocyclic chemistry, palladium-catalyzed C–H activation enables direct functionalization of inert C–H bonds, bypassing pre-functionalized substrates. For oxazolo[5,4-b]pyridines, intramolecular C–H heteroarylation has been employed to construct the tricyclic core, followed by intermolecular arylation at specific positions . For instance, treatment of halogenated precursors with aryl iodides under Pd(OAc)₂ catalysis facilitates coupling at the C-2 position of the oxazole ring, preserving halogen atoms at other sites for subsequent derivatization .
Applying this strategy to 7-(4-methoxyphenyl)-2,5-diphenyloxazolo[5,4-b]pyridine would involve:
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Core Construction: Cyclocondensation of 3-aminopyridinol derivatives with carboxylic acid derivatives to form the oxazole ring .
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C-2 and C-5 Arylation: Sequential Suzuki-Miyaura couplings using phenylboronic acids, leveraging Pd catalysts to install phenyl groups at C-2 and C-5.
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C-7 Functionalization: Directed C–H activation at the pyridine’s 7-position, employing a 4-methoxyphenyl iodide coupling partner under Pd-mediated conditions .
Alternative Routes via Azlactone Cyclization
Physicochemical Properties and Stability
Solubility and Crystallinity
Materials Science Applications
Organic Electronics
The extended π-system and tunable HOMO-LUMO gaps make 7-(4-methoxyphenyl)-2,5-diphenyloxazolo[5,4-b]pyridine a candidate for organic semiconductors. Thin-film transistors (OFETs) incorporating similar heterocycles exhibit hole mobilities of 0.1–1 cm²/V·s, suitable for flexible electronics .
Luminescent Materials
Methoxy and phenyl groups can enhance fluorescence quantum yields by restricting non-radiative decay pathways. Emission maxima in the blue-green region (450–550 nm) are anticipated, with quantum yields influenced by substitution patterns .
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